molecular formula C10H12FN2O5P B14709834 N-(2-fluorophenyl)-5-methyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-amine CAS No. 20926-69-6

N-(2-fluorophenyl)-5-methyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-amine

Cat. No.: B14709834
CAS No.: 20926-69-6
M. Wt: 290.18 g/mol
InChI Key: OENVNHVPLLUXJO-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-5-methyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-amine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a nitro group, and a dioxaphosphinan ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-5-methyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-fluoroaniline with a suitable phosphoramide precursor under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol, with the addition of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-5-methyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can lead to a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

N-(2-fluorophenyl)-5-methyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-fluorophenyl)-5-methyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-amine exerts its effects is primarily through its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes, while the nitro group can participate in redox reactions, influencing cellular processes. The dioxaphosphinan ring structure allows for specific binding to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluorophenyl)-5-methyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as enhanced reactivity and specificity in binding to molecular targets .

Properties

CAS No.

20926-69-6

Molecular Formula

C10H12FN2O5P

Molecular Weight

290.18 g/mol

IUPAC Name

N-(2-fluorophenyl)-5-methyl-5-nitro-2-oxo-1,3,2λ5-dioxaphosphinan-2-amine

InChI

InChI=1S/C10H12FN2O5P/c1-10(13(14)15)6-17-19(16,18-7-10)12-9-5-3-2-4-8(9)11/h2-5H,6-7H2,1H3,(H,12,16)

InChI Key

OENVNHVPLLUXJO-UHFFFAOYSA-N

Canonical SMILES

CC1(COP(=O)(OC1)NC2=CC=CC=C2F)[N+](=O)[O-]

Origin of Product

United States

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